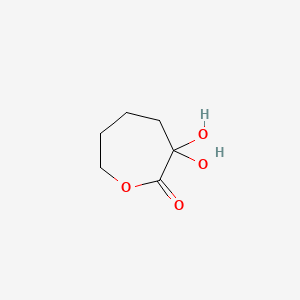
3,3-Dihydroxyoxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dihydroxyoxepan-2-one: is an organic compound belonging to the class of oxepanones It is characterized by the presence of two hydroxyl groups at the 3rd position and a lactone ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dihydroxyoxepan-2-one typically involves the ring-opening polymerization of ε-caprolactone followed by selective hydroxylation. The reaction conditions often include the use of catalysts such as stannous octoate and controlled temperature settings to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the polymerization of ε-caprolactone in the presence of a suitable catalyst. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dihydroxyoxepan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The lactone ring can be reduced to form diols.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
3,3-Dihydroxyoxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Employed in the development of drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance materials with specific mechanical properties.
Mécanisme D'action
The mechanism of action of 3,3-Dihydroxyoxepan-2-one involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The compound’s ability to undergo polymerization also plays a crucial role in its applications in material science.
Comparaison Avec Des Composés Similaires
ε-Caprolactone: A precursor in the synthesis of 3,3-Dihydroxyoxepan-2-one.
3,3-Dihydroxybutan-2-one: Shares similar hydroxylation patterns but differs in ring structure.
Uniqueness: this compound is unique due to its specific ring structure and the presence of two hydroxyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized polymers and biomedical applications.
Propriétés
Numéro CAS |
54006-79-0 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
3,3-dihydroxyoxepan-2-one |
InChI |
InChI=1S/C6H10O4/c7-5-6(8,9)3-1-2-4-10-5/h8-9H,1-4H2 |
Clé InChI |
VDHWOHDSOHPGPC-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(=O)C(C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


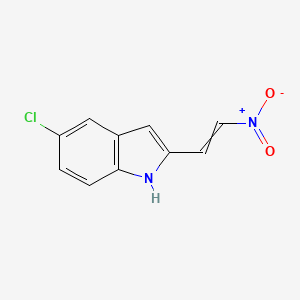
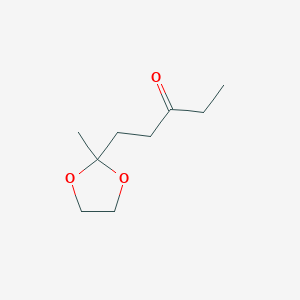
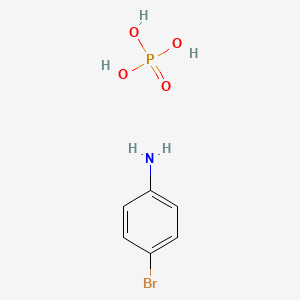
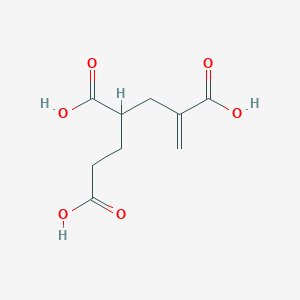
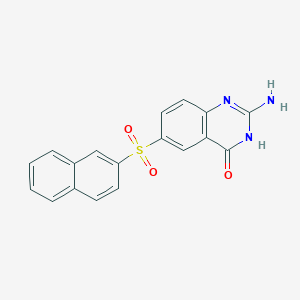



![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

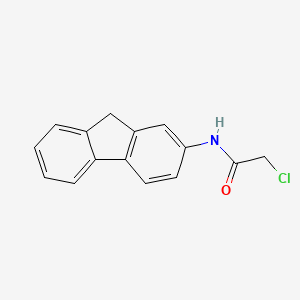
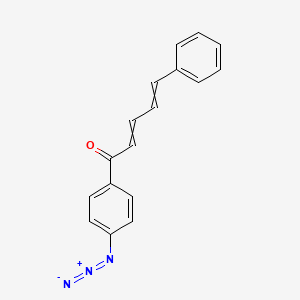

![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
